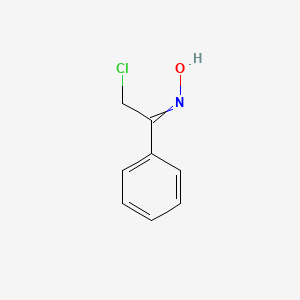
Ethanone, 2-chloro-1-phenyl-, oxime
Descripción general
Descripción
Ethanone, 2-chloro-1-phenyl-, oxime: is an organic compound with the molecular formula C8H8ClNO It is a derivative of acetophenone, where the oxime group replaces the carbonyl group, and a chlorine atom is attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oximation Reaction: Ethanone, 2-chloro-1-phenyl-, oxime can be synthesized through the reaction of 2-chloroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions.
Industrial Production Methods: Industrially, the compound can be produced using continuous preparation systems that involve chlorination and subsequent oximation steps. These methods ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethanone, 2-chloro-1-phenyl-, oxime can undergo oxidation reactions to form corresponding nitroso compounds or nitriles.
Reduction: The compound can be reduced to form amines or hydroxylamines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or neutral conditions.
Major Products Formed:
Oxidation: Nitroso compounds, nitriles.
Reduction: Amines, hydroxylamines.
Substitution: Substituted phenyl ethanones.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Ethanone, 2-chloro-1-phenyl-, oxime is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: It is being investigated for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry:
Chemical Manufacturing: Used in the production of dyes, resins, and other industrial chemicals.
Pharmaceuticals: Serves as a precursor in the synthesis of active pharmaceutical ingredients.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: Ethanone, 2-chloro-1-phenyl-, oxime can inhibit certain enzymes by forming stable complexes with them, thereby blocking their activity.
DNA Interaction: The compound may interact with DNA, leading to the disruption of cellular processes and inhibition of cell proliferation.
Comparación Con Compuestos Similares
Acetophenone: The parent compound, which lacks the oxime and chlorine substituents.
2-Chloroacetophenone: Similar structure but without the oxime group.
Phenylacetone Oxime: Similar oxime functionality but different substitution pattern on the phenyl ring.
Uniqueness:
Enhanced Reactivity: The presence of both the oxime and chlorine groups in Ethanone, 2-chloro-1-phenyl-, oxime enhances its reactivity compared to similar compounds.
Versatile Applications: Its unique structure allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
N-(2-chloro-1-phenylethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXDSXLUNPBBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393433 | |
| Record name | 2-Chloro-1-phenylethanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21572-32-7 | |
| Record name | 2-Chloro-1-phenylethanone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21572-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-phenylethanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-N-(6-methoxy-4-methylquinazolin-2-yl)-2-[(4-methylphenyl)imino]-4-phenyl-1,3-thiazole-3(2H)-carboximidamide](/img/structure/B1654159.png)
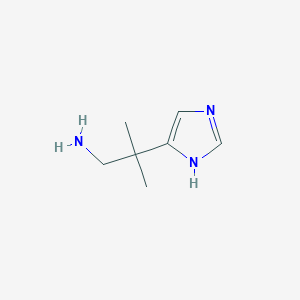

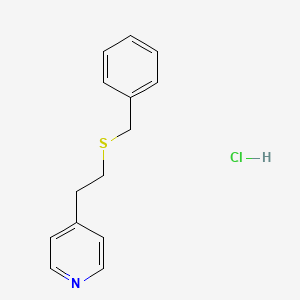
![Cyclohexanemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, cis-](/img/structure/B1654166.png)
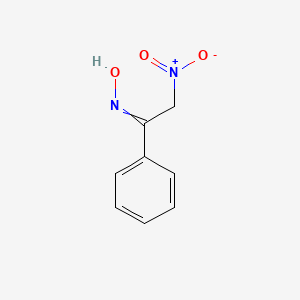

![N-[di(propan-2-yloxy)phosphoryl-phenylmethyl]aniline](/img/structure/B1654171.png)
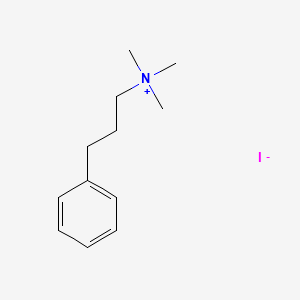
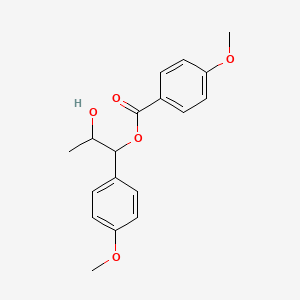
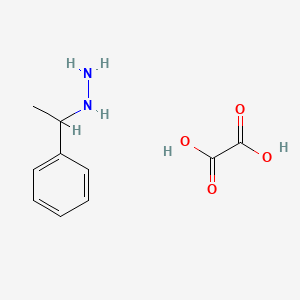
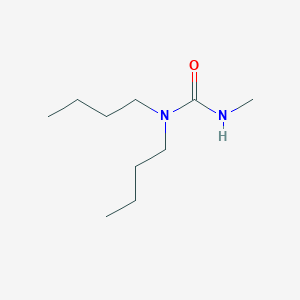
![2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanamine](/img/structure/B1654180.png)
![Benzyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1654181.png)
